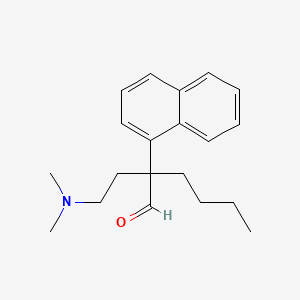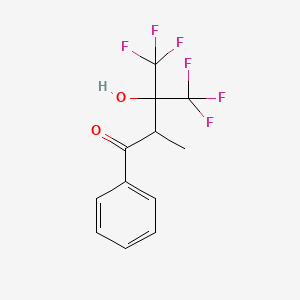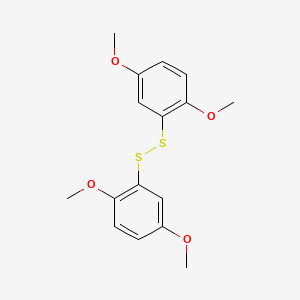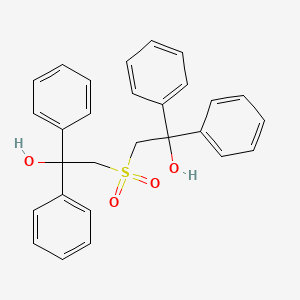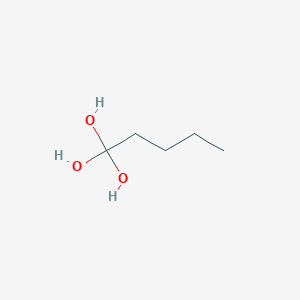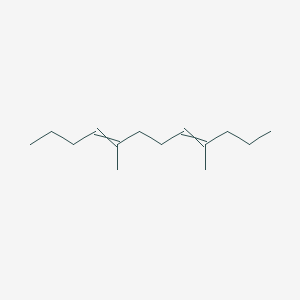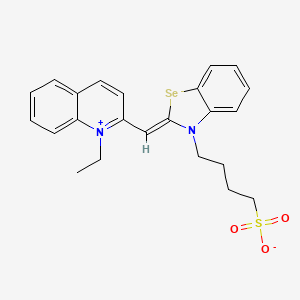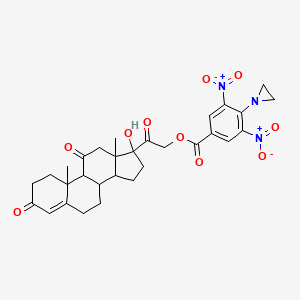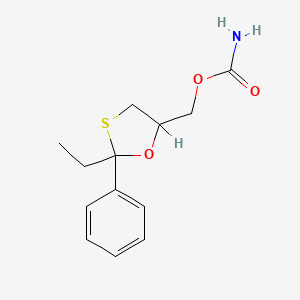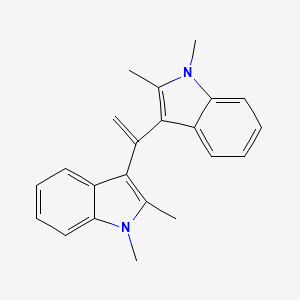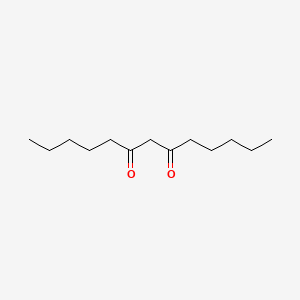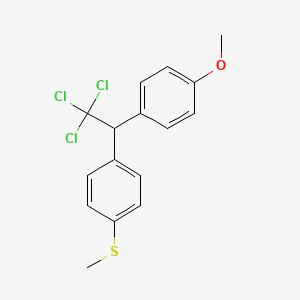
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane is an organic compound that features both methoxy and methylthio functional groups attached to a trichloroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane typically involves the reaction of p-methoxybenzene and p-(methylthio)benzene with trichloroacetaldehyde under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The trichloroethane backbone can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the trichloroethane backbone may produce dichloroethane derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of methoxy and methylthio groups on biological systems.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methylthio groups may play a role in modulating the compound’s activity and specificity. The trichloroethane backbone may also influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1-dichloroethane
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trifluoroethane
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloropropane
Uniqueness
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane is unique due to the presence of both methoxy and methylthio groups on a trichloroethane backbone. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
34197-16-5 |
|---|---|
Molecular Formula |
C16H15Cl3OS |
Molecular Weight |
361.7 g/mol |
IUPAC Name |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3OS/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChI Key |
YHDIGZDVODUGOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


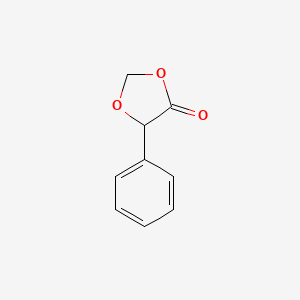
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

